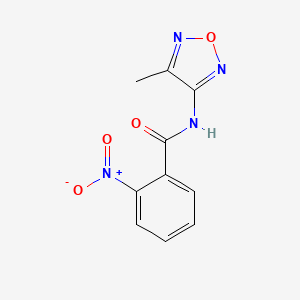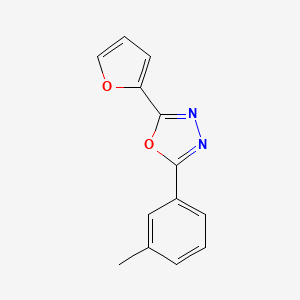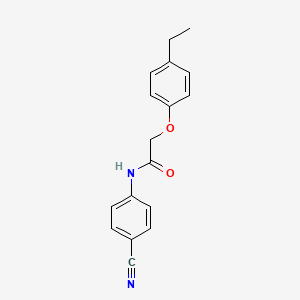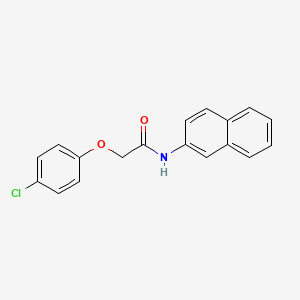
N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide, commonly known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNPD is a member of the diphenylacetamide family of compounds, which are known to possess a wide range of biological activities.
作用机制
The mechanism of action of MNPD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNPD has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. In addition, MNPD has been found to inhibit the production of inflammatory cytokines by blocking the activation of the NF-κB signaling pathway. Furthermore, MNPD has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
MNPD has been found to have several biochemical and physiological effects. MNPD has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and inflammation. In addition, MNPD has been found to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Furthermore, MNPD has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
实验室实验的优点和局限性
MNPD has several advantages for lab experiments. MNPD is easy to synthesize and purify, making it readily available for research purposes. In addition, MNPD has been found to have low toxicity in vitro and in vivo, indicating its potential as a safe therapeutic agent. However, MNPD has some limitations for lab experiments. MNPD has poor solubility in water, which can limit its use in some experimental settings. Furthermore, MNPD has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
未来方向
There are several future directions for research on MNPD. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of MNPD in vivo, which could provide valuable information for its potential use as a therapeutic agent. In addition, further studies are needed to elucidate the mechanism of action of MNPD and its potential targets. Furthermore, MNPD could be tested in combination with other therapeutic agents to determine its potential synergistic effects. Finally, MNPD could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Conclusion
In conclusion, MNPD is a chemical compound with potential therapeutic properties that has gained significant attention in scientific research. MNPD has been found to possess antimicrobial, anti-inflammatory, and antitumor properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. MNPD has several advantages for lab experiments, but also has some limitations. There are several future directions for research on MNPD, including investigating its pharmacokinetics and pharmacodynamics, elucidating its mechanism of action, and improving its solubility and bioavailability.
合成方法
The synthesis of MNPD involves the reaction of 2-methyl-5-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base. This reaction yields MNPD as a yellow solid with a melting point of 215-217°C. The purity of MNPD can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
MNPD has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. MNPD has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, MNPD has been found to reduce the production of inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Furthermore, MNPD has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an antitumor agent.
属性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15-12-13-18(23(25)26)14-19(15)22-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGFWLIZACYXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)


![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)



![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)


![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)
